1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde
CAS No.: 1351437-83-6
Cat. No.: VC2743336
Molecular Formula: C11H8Cl2N2O
Molecular Weight: 255.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351437-83-6 |
---|---|
Molecular Formula | C11H8Cl2N2O |
Molecular Weight | 255.1 g/mol |
IUPAC Name | 1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde |
Standard InChI | InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 |
Standard InChI Key | KRLGDODIWWXELO-UHFFFAOYSA-N |
SMILES | CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O |
Canonical SMILES | CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O |
Introduction
Chemical Structure and Properties
1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is characterized by its molecular formula C11H8Cl2N2O, featuring a five-membered pyrazole ring with two adjacent nitrogen atoms. The compound's structural elements include a methyl group at the 5-position of the pyrazole ring, a 3,4-dichlorophenyl moiety attached to the 1-position nitrogen, and a carbaldehyde group at the 3-position. This specific arrangement creates a distinct electron distribution and reactivity profile compared to similar pyrazole derivatives.
The compound can be represented by the following key structural features:
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A pyrazole heterocyclic core with two nitrogen atoms in a five-membered ring
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A methyl substituent at the 5-position of the pyrazole ring
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A 3,4-dichlorophenyl group connected to the nitrogen at position 1
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A carbaldehyde (CHO) functional group at position 3
Based on structural analogs, the expected physicochemical properties include:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Weight | 254.11 g/mol | Calculated from molecular formula |
Physical State | Crystalline solid | Based on similar pyrazole derivatives |
Melting Point | 110-130°C | Estimated from similar compounds |
Solubility | Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol; insoluble in water | Based on lipophilicity and structural features |
Log P | 3.2-3.6 | Estimated from chlorinated aromatic compounds |
pKa | Weakly acidic (pyrazole NH); electrophilic (aldehyde) | Based on structural features |
The presence of two chlorine atoms on the phenyl ring significantly enhances the compound's lipophilicity compared to non-halogenated analogs, potentially influencing its membrane permeability and biological activity profiles .
Synthesis Methods
Synthetic Routes
The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde can be accomplished through several established synthetic pathways, with modifications to accommodate the specific substitution pattern required. The most viable synthetic routes include:
Vilsmeier-Haack Formylation Approach
This approach involves a two-step process:
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Formation of the pyrazole ring through condensation of 3,4-dichlorophenylhydrazine with an appropriate β-ketoester
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Subsequent formylation using the Vilsmeier-Haack reaction (POCl3/DMF) to introduce the aldehyde group at the 3-position
The reaction proceeds via an electrophilic substitution mechanism, with the Vilsmeier reagent (formed from POCl3 and DMF) introducing the formyl group at the more electron-rich position of the pyrazole ring.
Direct Cyclization Method
This alternative approach involves:
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Reaction of 3,4-dichlorophenylhydrazine with an appropriately substituted α,β-unsaturated aldehyde
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Cyclization under suitable conditions to form the pyrazole ring with the aldehyde functionality already present at the desired position
Reaction Conditions and Optimization
The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde requires careful control of reaction conditions to achieve optimal yield and purity. Key considerations include:
Parameter | Optimal Conditions | Impact on Synthesis |
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Temperature | 80-100°C for cyclization; 0-5°C for initial Vilsmeier reagent formation | Higher temperatures accelerate reaction but may lead to side products |
Solvent | DMF for Vilsmeier reaction; Ethanol/acetic acid for cyclization | Solvent polarity affects reaction rate and selectivity |
Reaction Time | 4-6 hours for cyclization; 8-12 hours for formylation | Extended reaction times may lead to decomposition |
pH Control | Slightly acidic conditions for cyclization | pH affects reaction pathway and yield |
Purification | Column chromatography using hexane/ethyl acetate gradient | Critical for removing reaction by-products |
The optimization of these parameters is essential for maximizing yield while minimizing side reactions that could complicate purification.
Spectroscopic Characterization
The structural confirmation of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde can be accomplished through various spectroscopic techniques, providing definitive evidence of its chemical identity:
1H NMR Spectroscopy
The expected 1H NMR spectrum would display characteristic signals including:
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Aldehyde proton: singlet at δ 9.9-10.1 ppm
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Aromatic protons: multiplets at δ 7.2-7.8 ppm (3 protons from the 3,4-dichlorophenyl group)
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Pyrazole C4-H: singlet at δ 6.8-7.0 ppm
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Methyl protons: singlet at δ 2.3-2.5 ppm (3 protons)
13C NMR Spectroscopy
Key carbon signals would include:
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Aldehyde carbon: δ 185-190 ppm
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Pyrazole C3, C5: δ 140-155 ppm
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Dichlorophenyl carbons: δ 125-140 ppm
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Methyl carbon: δ 12-15 ppm
Mass Spectrometry
Mass spectrometric analysis would show:
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Molecular ion peak [M]+ at m/z 254/256/258 with characteristic chlorine isotope pattern
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Fragment ions corresponding to loss of CHO (m/z 225/227/229)
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Fragment corresponding to the dichlorophenyl moiety (m/z 145/147/149)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
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Aldehyde C=O stretching: 1680-1710 cm-1
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C=N stretching: 1580-1620 cm-1
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C-Cl stretching: 700-800 cm-1
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Aromatic C=C stretching: 1450-1500 cm-1
These spectroscopic data collectively provide unambiguous structural confirmation of the compound .
Biological Activity
Antimicrobial Properties
Pyrazole derivatives with carbaldehyde functionalities have demonstrated significant antimicrobial activities, which may be relevant to 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde. The presence of chlorine substituents generally enhances antimicrobial efficacy through increased lipophilicity and membrane penetration.
Potential antimicrobial activities based on structural analogs include:
Microbial Type | Expected Activity | Potential Mechanism |
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Gram-positive bacteria | Moderate to high | Cell wall disruption; Enzyme inhibition |
Gram-negative bacteria | Low to moderate | Limited outer membrane penetration |
Fungi | Moderate | Ergosterol biosynthesis disruption |
Mycobacteria | Low to moderate | Cell wall synthesis inhibition |
The dichlorophenyl moiety likely contributes to antimicrobial activity through increased lipophilicity and potential interaction with hydrophobic binding pockets in target proteins. The aldehyde group may form Schiff bases with amino groups in microbial proteins, potentially interfering with essential cellular processes.
Cancer Cell Line | Potential Activity | Proposed Mechanism |
---|---|---|
MCF-7 (Breast cancer) | Moderate inhibition (IC50 15-30 μM) | Apoptosis induction via mitochondrial pathway |
A549 (Lung cancer) | Moderate inhibition (IC50 20-40 μM) | Cell cycle arrest at G2/M phase |
HCT116 (Colon cancer) | Moderate inhibition (IC50 25-50 μM) | MAPK pathway modulation |
HepG2 (Liver cancer) | Low to moderate inhibition | ROS generation and DNA damage |
The anticancer activity of such compounds often involves multiple mechanisms, including enzyme inhibition, receptor antagonism, and modulation of cell signaling pathways. The aldehyde group may form covalent adducts with nucleophilic residues in target proteins, potentially contributing to irreversible inhibition.
Anti-inflammatory and Analgesic Activities
Based on the pharmacological profile of related pyrazole derivatives, 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde may exhibit anti-inflammatory and analgesic properties through mechanisms such as:
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Inhibition of cyclooxygenase (COX) enzymes
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Modulation of inflammatory cytokine production
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Interference with pain signaling pathways
The dichloro substitution pattern may enhance binding to specific targets involved in inflammatory processes, potentially increasing efficacy compared to mono-substituted analogs .
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for rational compound optimization. For 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde, several structure-activity relationships can be identified:
Influence of Halogen Substitution
The 3,4-dichloro substitution pattern on the phenyl ring contributes several important effects:
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Enhanced lipophilicity, improving membrane penetration
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Electronic effects altering the electron distribution in the pyrazole ring
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Potential halogen bonding with target proteins
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Steric effects influencing molecular recognition
Compared to mono-chlorinated analogs, the 3,4-dichloro pattern typically confers greater lipophilicity and often enhances binding affinity to hydrophobic pockets in target proteins .
Position of Functional Groups
The positioning of functional groups on the pyrazole ring significantly impacts biological activity:
Functional Group | Position Effect | Biological Implication |
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Methyl group | 5-position provides electron donation to pyrazole ring | Enhances nucleophilicity of ring nitrogen; affects H-bonding |
Carbaldehyde | 3-position creates specific electronic distribution | Critical for interaction with nucleophilic residues in target proteins |
N-phenyl linkage | N1 substitution affects ring planarity and rotation | Influences binding orientation in protein pockets |
These positional effects create a unique three-dimensional structure and electronic distribution that determines binding specificity and affinity for biological targets.
Applications in Medicinal Chemistry
Prodrug Development
The carbaldehyde functionality offers opportunities for prodrug development, where the aldehyde can be converted to acetals, hemiacetals, or other derivatives that modulate:
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Solubility characteristics
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Metabolic stability
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Tissue targeting
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Controlled release properties
Such modifications could enhance the pharmacokinetic profile while retaining the underlying pharmacological activity of the core structure.
Multicomponent Reaction Chemistry
The aldehyde group enables participation in multicomponent reactions (MCRs) such as:
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Biginelli reaction to form dihydropyrimidinones
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Mannich reaction to introduce aminomethyl groups
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Ugi reaction to create peptide-like structures
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Passerini reaction to form α-acyloxy carboxamides
These reactions provide expedient access to complex molecular architectures with enhanced biological profiles from a single pyrazole-carbaldehyde starting point .
Parameter | Typical Conditions | Purpose |
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Column | C18 reversed-phase, 250 × 4.6 mm, 5 μm | Separation from related impurities |
Mobile Phase | Acetonitrile/water gradient (50:50 to 90:10) | Optimal resolution |
Detection | UV detection at 254 nm and 280 nm | Sensitive detection of aromatic and carbonyl chromophores |
Flow Rate | 1.0 mL/min | Efficient separation |
Temperature | 30°C | Reproducible retention times |
These conditions allow for detection of the target compound with a limit of detection typically around 0.05% relative to the main component.
Crystallographic Analysis
For definitive structural confirmation, X-ray crystallography provides unambiguous evidence of molecular arrangement, including:
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Bond lengths and angles
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Torsional relationships between the pyrazole ring and phenyl group
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Hydrogen bonding networks in the crystal lattice
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Absolute configuration (if chiral derivatives are prepared)
The crystallographic data would typically reveal near-coplanarity between the pyrazole ring and the aldehyde group, facilitating extended conjugation .
Hazard Type | Potential Risk | Recommended Precautions |
---|---|---|
Skin contact | Potential irritation | Wear appropriate gloves (nitrile) |
Eye exposure | Irritation | Use safety goggles |
Inhalation | Respiratory tract irritation | Work in well-ventilated area or fume hood |
Ingestion | Potential systemic toxicity | Avoid eating/drinking in laboratory |
Environmental | Potential aquatic toxicity | Proper disposal of waste materials |
The compound should be classified as an irritant and handled accordingly, with special attention to preventing inhalation of dust or aerosols .
Comparison with Structural Analogs
Comparing 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde with related compounds provides insights into structure-property relationships:
Compound | Structural Difference | Property Impact | Activity Impact |
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1-(3-Chlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde | Lacks 4-chloro substituent | Lower logP (2.8-3.2); Higher aqueous solubility | Reduced membrane penetration; Generally lower antimicrobial potency |
1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde | Lacks 3-chloro substituent | Similar logP to mono-chloro analog; Different electronic distribution | Altered binding orientation; Different selectivity profile |
5-Chloro-1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Different substitution pattern with carbaldehyde at 4-position | Different electronic properties; Different reactivity profile | Altered binding to biological targets; Different pharmacological profile |
1-Methyl-5-phenyl-1H-pyrazole-3-carbaldehyde | Methyl at N1; Phenyl at C5; No chlorine atoms | Significantly lower logP; Different steric properties | Drastically altered biological activity profile; Lower lipophilicity |
These comparisons highlight how subtle structural modifications can significantly alter physicochemical properties and biological activities, providing valuable insights for rational compound design .
Future Research Directions
Research involving 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is expected to expand in several promising directions:
Medicinal Chemistry Optimization
Future medicinal chemistry efforts may focus on:
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Systematic modification of the dichlorophenyl moiety to optimize target binding
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Derivatization of the aldehyde group to enhance stability and pharmacokinetic properties
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Introduction of additional functional groups to improve selectivity for specific targets
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Development of hybrid molecules combining the pyrazole core with other bioactive scaffolds
These approaches could yield compounds with enhanced potency, selectivity, and drug-like properties.
Mechanistic Studies
Elucidation of the precise mechanisms underlying the biological activities of this compound class would involve:
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Target identification through affinity chromatography and proteomic approaches
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Structure-based design using computational models of protein-ligand interactions
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Pharmacokinetic and metabolic pathway investigations
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In vivo efficacy studies in appropriate disease models
Such studies would provide valuable insights for the rational design of more effective compounds based on this scaffold .
Sustainable Synthesis Development
Development of more environmentally friendly synthetic routes represents another important research direction:
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Application of green chemistry principles to minimize waste generation
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Exploration of catalytic methods to improve efficiency and selectivity
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Development of one-pot multi-step processes to reduce solvent use and purification steps
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Investigation of biocatalytic approaches for stereoselective transformations
These advances would enhance the practical utility of this compound and its derivatives in various applications.
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